Technical Guide: N,N-dimethylazetidin-3-amine dihydrochloride
Technical Guide: N,N-dimethylazetidin-3-amine dihydrochloride
CAS Number: 124668-49-1
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive technical overview of N,N-dimethylazetidin-3-amine dihydrochloride, a key building block in contemporary medicinal chemistry. It includes detailed information on its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly kinase inhibitors.
Compound Identification and Properties
N,N-dimethylazetidin-3-amine dihydrochloride is a stable, water-soluble salt of the parent amine. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties to drug candidates.[1]
| Property | Value | Reference |
| CAS Number | 124668-49-1 | [2][3] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 173.08 g/mol | [3] |
| IUPAC Name | N,N-dimethylazetidin-3-amine;dihydrochloride | [3] |
| SMILES | Cl.Cl.CN(C)C1CNC1 | [3] |
| InChIKey | DHXXDTCOJUYKOQ-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The synthesis of N,N-dimethylazetidin-3-amine dihydrochloride can be achieved through various synthetic routes. A common and effective strategy involves the reductive amination of a suitable N-protected azetidin-3-one precursor, followed by deprotection and salt formation. Below is a detailed, multi-step experimental protocol adapted from established methods for the synthesis of substituted azetidines.
General Synthetic Workflow
The overall process can be visualized as a three-stage workflow: preparation of the protected azetidinone, reductive amination to introduce the dimethylamino group, and final deprotection with salt formation.
Detailed Experimental Protocol (Illustrative)
This protocol describes the synthesis starting from N-benzyl-azetidin-3-one.
Step 1: Reductive Amination of N-benzyl-azetidin-3-one
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To a stirred solution of N-benzyl-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add a 40% aqueous solution of dimethylamine (2.0 eq).
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Stir the mixture for 1 hour.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
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Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-benzyl-N,N-dimethylazetidin-3-amine.
Step 2: Deprotection and Dihydrochloride Salt Formation
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Dissolve the crude product from Step 1 in methanol (MeOH).
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Add palladium on carbon (10% Pd/C) (10 mol%).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours at room temperature.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with MeOH.
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Concentrate the filtrate under reduced pressure to obtain the free base, N,N-dimethylazetidin-3-amine.
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Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether or isopropanol.
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Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
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Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford N,N-dimethylazetidin-3-amine dihydrochloride.
Applications in Drug Discovery: Kinase Inhibitors
The N,N-dimethylazetidin-3-amine moiety is frequently incorporated into small molecule inhibitors targeting protein kinases. Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4] The azetidine ring serves as a rigid scaffold that can orient functional groups into the ATP-binding pocket of the kinase, while the dimethylamino group often provides a key hydrogen bond acceptor or a basic handle to improve solubility and cell permeability.
Role in Kinase Inhibition
Molecules containing the 3-(dimethylamino)azetidine group have been developed as inhibitors for various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others involved in cell proliferation and survival pathways.
The general mechanism involves the inhibitor competing with ATP for binding to the kinase's active site. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives oncogenic processes.
Safety and Handling
N,N-dimethylazetidin-3-amine dihydrochloride should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is considered a toxic compound and direct contact with skin, eyes, and the respiratory system should be avoided. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
